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molecular formula C11H16NO5P B3032088 Diethyl 3-Nitrobenzylphosphonate CAS No. 104097-04-3

Diethyl 3-Nitrobenzylphosphonate

Cat. No. B3032088
M. Wt: 273.22 g/mol
InChI Key: QNHAEKQJZUMZFT-UHFFFAOYSA-N
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Patent
US08399433B2

Procedure details

A mixture of 3-nitrobenzyl bromide (648 mg, 3.00 mmol) and triethyl phosphite (0.669 mL, 3.90 mmol) was stirred at 140° C. under nitrogen for 16 h. The excess triethyl phosphite was removed under reduced pressure and the residue purified by chromatography over silica gel eluting with 2% MeOH in dichloromethane to afford diethyl(3-nitrobenzyl)phosphonate, 0.80 g (yield: 98%). 1H-NMR (CD3OD, 400 MHz): δ=1.27 (t, J=6.8 Hz, 6H), 3.43 (d, J=22.0 Hz, 2H), 4.08 (q, J=6.8 Hz, 4H), 7.58 (t, J=8.0 Hz, 1H), 7.72 (d, J=7.6 Hz, 1H), 8.15 (d, J=8.4 Hz, 1H), 8.22 (d, J=2.4 Hz, 1H). MS (ES+): m/z 273.99 (MH+). HPLC: tR=2.92 min (ZQ3, polar—5 min).
Quantity
648 mg
Type
reactant
Reaction Step One
Quantity
0.669 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7]Br)([O-:3])=[O:2].[P:12]([O:19]CC)([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15]>>[CH2:14]([O:13][P:12]([CH2:7][C:6]1[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)(=[O:19])[O:16][CH2:17][CH3:18])[CH3:15]

Inputs

Step One
Name
Quantity
648 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CBr)C=CC1
Name
Quantity
0.669 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
was stirred at 140° C. under nitrogen for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess triethyl phosphite was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography over silica gel eluting with 2% MeOH in dichloromethane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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